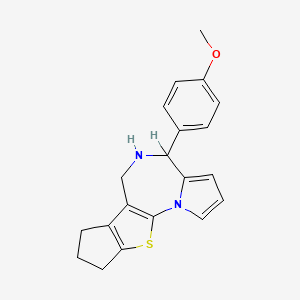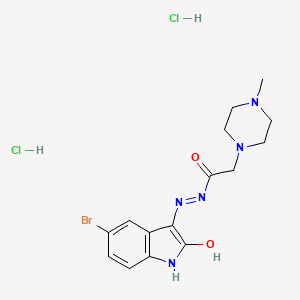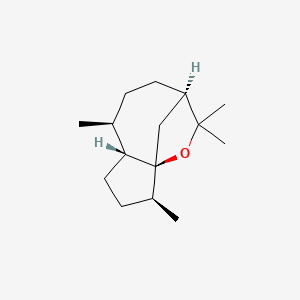
Guaioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Guaioxide can be synthesized through microbial oxidation. One method involves the use of Mucor plumbeus, which hydroxylates this compound to produce various hydroxy derivatives . The reaction conditions typically involve maintaining a controlled environment to facilitate the microbial transformation.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as guaiac wood oil. The extraction process includes steam distillation of the wood oil, followed by purification steps to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Guaioxide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxy derivatives.
Reduction: Although less common, reduction reactions can modify the structure of this compound.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common reagents include microbial agents like Mucor plumbeus.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Various organic reagents depending on the desired substitution.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Guaioxide has several scientific research applications, including:
Chemistry: Used as a model compound for studying sesquiterpenoid transformations.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, although more research is needed.
Industry: Used in the fragrance industry due to its unique scent profile.
Wirkmechanismus
The mechanism of action of guaioxide involves its interaction with various molecular targets. For example, its hydroxylation by microbial agents like Mucor plumbeus involves the enzyme-mediated addition of hydroxyl groups to specific positions on the this compound molecule . This process alters the compound’s chemical properties and can lead to the formation of bioactive derivatives.
Vergleich Mit ähnlichen Verbindungen
Guaioxide is unique among sesquiterpenoids due to its specific structure and reactivity. Similar compounds include:
Liguloxide: Another sesquiterpenoid with a similar structure but different functional groups.
Epi-ligulyl oxide: A stereoisomer of liguloxide with distinct chemical properties.
These compounds share some similarities with this compound but differ in their specific chemical behaviors and applications.
Eigenschaften
CAS-Nummer |
20149-50-2 |
|---|---|
Molekularformel |
C15H26O |
Molekulargewicht |
222.37 g/mol |
IUPAC-Name |
(1S,2S,5R,6S,9R)-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,5]dodecane |
InChI |
InChI=1S/C15H26O/c1-10-5-7-12-9-15(16-14(12,3)4)11(2)6-8-13(10)15/h10-13H,5-9H2,1-4H3/t10-,11-,12+,13+,15-/m0/s1 |
InChI-Schlüssel |
GXMJXGUEPXEOGR-WHPHWUKISA-N |
Isomerische SMILES |
C[C@H]1CC[C@@H]2C[C@]3([C@@H]1CC[C@@H]3C)OC2(C)C |
Kanonische SMILES |
CC1CCC2CC3(C1CCC3C)OC2(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


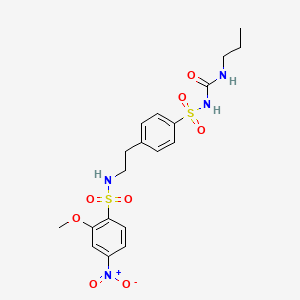
![4-[(4-Chlorophenyl)thio]-11-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B12706697.png)
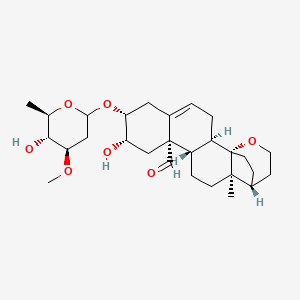
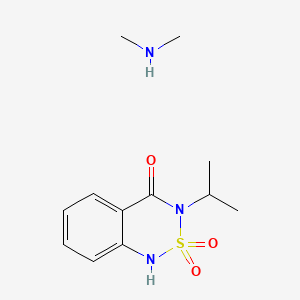
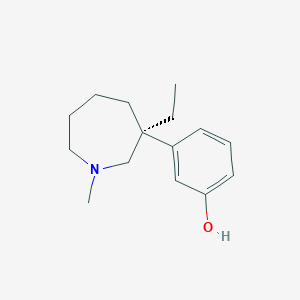

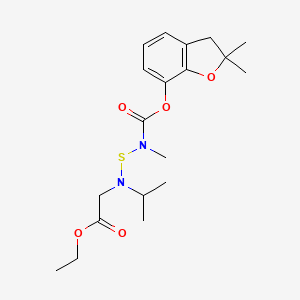
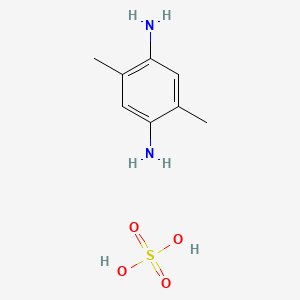
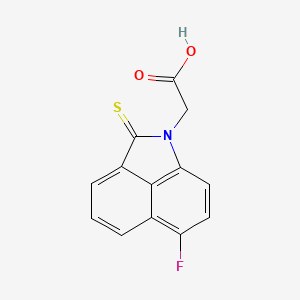
![N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(diethylamino)phenyl]-2-hydroxyacetamide](/img/structure/B12706745.png)
